molecular formula C14H15N5O B1218957 Endralazine CAS No. 39715-02-1

Endralazine

Cat. No.: B1218957
CAS No.: 39715-02-1
M. Wt: 269.30 g/mol
InChI Key: ALAXZYHFVBSJKZ-UHFFFAOYSA-N
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Preparation Methods

Endralazine can be synthesized from methanone, (3-chloro-7,8-dihydropyrido[4,3-c]pyridazin-6(5H)-yl)phenyl . The synthetic route involves the reaction of this intermediate with hydrazine hydrate under specific conditions to yield this compound. Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, ensuring the compound meets pharmaceutical standards.

Chemical Reactions Analysis

Endralazine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The compound can also undergo reduction reactions, typically involving the use of reducing agents such as sodium borohydride.

    Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced by others under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Endralazine has several scientific research applications, including:

Mechanism of Action

Endralazine exerts its effects by acting as a direct-acting smooth muscle relaxant. It primarily targets the smooth muscle of the arterial bed, leading to vasodilation. The molecular mechanism involves the inhibition of inositol trisphosphate-induced calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells . This results in reduced vascular resistance and lower blood pressure.

Comparison with Similar Compounds

Endralazine is similar to other compounds in the hydrazinophthalazine class, such as hydralazine. it was developed to address the limitations of hydralazine, including adverse effects and the development of tolerance . Other similar compounds include:

This compound’s uniqueness lies in its improved safety profile and reduced immunogenic activity compared to hydralazine .

Properties

CAS No.

39715-02-1

Molecular Formula

C14H15N5O

Molecular Weight

269.30 g/mol

IUPAC Name

(3-hydrazinyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl)-phenylmethanone

InChI

InChI=1S/C14H15N5O/c15-16-13-8-11-9-19(7-6-12(11)17-18-13)14(20)10-4-2-1-3-5-10/h1-5,8H,6-7,9,15H2,(H,16,18)

InChI Key

ALAXZYHFVBSJKZ-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC(=NN=C21)NN)C(=O)C3=CC=CC=C3

Canonical SMILES

C1CN(CC2=CC(=NN=C21)NN)C(=O)C3=CC=CC=C3

Key on ui other cas no.

39715-02-1

Related CAS

65322-72-7 (mono-methanesulfonate)

Synonyms

6-benzoyl-3-hydrazino-5,6,7,8-tetrahydropyrido- (4,3-c)pyridazine mesylate
BQ 22-708
BQ 22-708, methanesulfonate
BQ 22-708, mono-methanesulfonate
BQ 22708
endralazine
Miretilan

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 21.6 g of 6-benzoyl-3-chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine in 80 cc of hydrazine hydrate is boiled at reflux at an oil bath temperature of 110° for 1 hour. After a reaction time of approximately 15 minutes the material dissolves completely. The crude title compound resulting after cooling the mixture, is washed with a small amount of absolute ethanol and dissolved in 60 cc of dimethyl formamide. 60 cc of absolute ethanol are added to the solution, whereupon the title compound crystallizes. M.P. 220°-223° (decomp.).
Name
6-benzoyl-3-chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The 6-benzoyl-5,6,7,8-tetrahydro-3-mercaptopyrido[4,3-c]pyridazine, required as starting material, may be obtained in a manner analogous to that described in Example 41 (a), from 27.4 g of 6-benzoyl-3-chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine and 8.4 g of thiourea. After cooling the reaction mixture with ice, the compound precipitates. M.P. 225°-228° (decomp., from glacial acetic acid).
Name
6-benzoyl-5,6,7,8-tetrahydro-3-mercaptopyrido[4,3-c]pyridazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 41 ( a )
Quantity
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Type
reactant
Reaction Step Two
Name
6-benzoyl-3-chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Quantity
27.4 g
Type
reactant
Reaction Step Three
Quantity
8.4 g
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

The 3-ethylmercapto-6-benzoyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine, required as starting material, may be obtained in a manner analogous to that described in Example 41 (b), from 34.8 g of 6-benzoyl-3-mercapto-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine and 16.8 g of ethyl bromide. Reaction time 19 hours. Working up as described in Example 41 (b), eluant: benzene. M.P. 132°-135° (decomp., from isopropanol/ether).
Name
3-ethylmercapto-6-benzoyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 41 ( b )
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Type
reactant
Reaction Step Two
Name
6-benzoyl-3-mercapto-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Quantity
34.8 g
Type
reactant
Reaction Step Three
Quantity
16.8 g
Type
reactant
Reaction Step Four
[Compound]
Name
Example 41 ( b )
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Type
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Reaction Step Five
Quantity
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Type
reactant
Reaction Step Six
Name
isopropanol ether
Quantity
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Type
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Reaction Step Seven

Synthesis routes and methods IV

Procedure details

A solution of 4.0 g of 3-benzylmercapto-6-benzoyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine and 1.5 g of hydrazine hydrate in 10 cc of 95% ethanol is heated in an autoclave at a bath temperature of 150° for 16 hours. The oil obtained after concentrating the reaction mixture in a vacuum, is divided between chloroform and a small amount of water, and the organic phase is concentrated to a red oil. The title compound is obtained by crystallization from dimethyl formamide. M.P. 220°-223° (decomp.).
Name
3-benzylmercapto-6-benzoyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

The 6-benzoyl-5,6,7,8-tetrahydro-3-mercaptopyrido[4,3-c]pyridazine, required as starting material, may be obtained in a manner analogous to that described in Example 41(a), from 27.4 g of 6-benzoyl-3-chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine and 8.4 g of thiourea. After cooling the reaction mixture with ice, the compound precipitates. M.P. 225°-228° (decomp., from glacial acetic acid).
Name
6-benzoyl-5,6,7,8-tetrahydro-3-mercaptopyrido[4,3-c]pyridazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-benzoyl-3-chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Quantity
27.4 g
Type
reactant
Reaction Step Two
Quantity
8.4 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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